2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide
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Overview
Description
2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide is a synthetic compound that belongs to the class of triazolopyrazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure, which includes a triazolopyrazine core, makes it a valuable candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyrazine Core: The triazolopyrazine core can be synthesized via a cyclization reaction involving appropriate precursors.
Introduction of Chloro and Fluorobenzamide Groups: The chloro and fluorobenzamide groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the chloro or fluoro groups with other substituents. Common reagents for these reactions include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in the formation of azido or cyano derivatives.
Scientific Research Applications
2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent.
Biological Research: The compound can be used as a tool in biological studies to investigate cellular pathways and mechanisms.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to modulation of cellular pathways. For example, it may act as an inhibitor of c-Met kinase, a target involved in cancer cell proliferation and survival . By binding to the active site of the enzyme, the compound can prevent substrate binding and subsequent enzymatic activity, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share the triazolopyrazine core and exhibit similar biological activities.
Fluorobenzamide Derivatives: Compounds with fluorobenzamide groups also show comparable reactivity and applications.
Chlorobenzamide Derivatives: These compounds have similar substitution patterns and chemical properties.
Uniqueness
2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide is unique due to the combination of its triazolopyrazine core with chloro and fluorobenzamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to interact with multiple biological targets and undergo various chemical reactions makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O2/c1-2-24-15-13-21-20-12(22(13)6-5-18-15)8-19-14(23)10-7-9(17)3-4-11(10)16/h3-7H,2,8H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOULYRPSVRHSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(C=CC(=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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